molecular formula C26H35NO3 B2799223 (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate CAS No. 1227056-68-9

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate

Cat. No.: B2799223
CAS No.: 1227056-68-9
M. Wt: 409.57
InChI Key: HVPZPUMHEMTQEJ-LARVRRBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate is a useful research compound. Its molecular formula is C26H35NO3 and its molecular weight is 409.57. The purity is usually 95%.
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Scientific Research Applications

Enzyme-Catalyzed Asymmetric Hydrolysis

(S)-2 has been synthesized using enzyme-catalyzed asymmetric hydrolysis, demonstrating its potential in chiral chemistry applications. Bacillus sp. SUI-12 was used for this purpose, resulting in high enantioselectivity and providing a pathway for the synthesis of melatonin receptor agonist TAK-375 (Tarui et al., 2002).

Synthesis of Polyketide Spiroketals

In another study, the compound was utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This process was noted for its high stereo- and enantioselectivity, which is crucial in the synthesis of complex organic compounds (Meilert et al., 2004).

Synthesis of Heterocyclic Compounds

Additionally, (S)-2 plays a role in the synthesis of heterocyclic compounds. It has been used in intramolecular additions of nucleophiles to dihydropyrimidine derivatives, leading to the creation of condensed heterocyclic compounds, which are important in pharmaceutical research and development (Singh & Kumar, 1987).

Studies in Furan Compounds

Research on (S)-2 includes the synthesis of polycyclic spirans, which are significant in the study of organic chemistry and potential pharmaceutical applications. This research has led to the discovery of previously undescribed compounds (Ponomarev et al., 1967).

Quantum Chemical Studies

The compound has also been a subject in quantum chemical and molecular dynamics simulation studies. These studies have explored the inhibition performances of certain derivatives against corrosion of iron, demonstrating the compound's potential in materials science and corrosion research (Kaya et al., 2016).

Properties

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15)/t2*10-/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPZPUMHEMTQEJ-LARVRRBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.